5-(Difluoromethyl)oxolan-3-one

Hydrogen-bond donor Bioisostere Drug design

5-(Difluoromethyl)oxolan-3-one (CAS 2355577-36-3) is a difluoromethyl-substituted saturated heterocyclic ketone belonging to the oxolan-3-one (dihydrofuran-3(2H)-one) class. With molecular formula C5H6F2O2 and molecular weight 136.10 g/mol, the compound bears a –CF2H group at the 5-position of the oxolane ring, adjacent to the ring oxygen and remote from the carbonyl at position 3.

Molecular Formula C5H6F2O2
Molecular Weight 136.10 g/mol
CAS No. 2355577-36-3
Cat. No. B13457657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)oxolan-3-one
CAS2355577-36-3
Molecular FormulaC5H6F2O2
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESC1C(OCC1=O)C(F)F
InChIInChI=1S/C5H6F2O2/c6-5(7)4-1-3(8)2-9-4/h4-5H,1-2H2
InChIKeyRCGHQRCZNKRTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)oxolan-3-one (CAS 2355577-36-3): Procurement-Relevant Characterization and Comparator Context


5-(Difluoromethyl)oxolan-3-one (CAS 2355577-36-3) is a difluoromethyl-substituted saturated heterocyclic ketone belonging to the oxolan-3-one (dihydrofuran-3(2H)-one) class . With molecular formula C5H6F2O2 and molecular weight 136.10 g/mol, the compound bears a –CF2H group at the 5-position of the oxolane ring, adjacent to the ring oxygen and remote from the carbonyl at position 3 . The –CF2H motif has gained significant attention in medicinal and agrochemical chemistry as a lipophilic hydrogen-bond donor capable of bioisosteric replacement for hydroxyl (–OH) and thiol (–SH) groups, offering tunable lipophilicity and metabolic stability advantages over both non-fluorinated (–CH3) and perfluorinated (–CF3) analogs [1][2]. Publicly available primary research or patent literature directly characterizing this specific compound remains extremely limited, and the evidence presented herein relies predominantly on class-level inference from the well-characterized difluoromethyl pharmacophore and on cross-study comparisons with structurally proximal analogs.

Why 5-(Difluoromethyl)oxolan-3-one Cannot Be Freely Interchanged with Non-Fluorinated or Perfluorinated Oxolan-3-one Analogs


The physicochemical and intermolecular interaction profile of 5-(Difluoromethyl)oxolan-3-one is fundamentally distinct from both its non-fluorinated (5-methyl) and perfluorinated (5-trifluoromethyl) congeners because the –CF2H group uniquely combines moderate lipophilicity enhancement with hydrogen-bond donor (HBD) capacity [1]. In contrast, –CF3 elevates lipophilicity more aggressively but completely lacks HBD capability, while –CH3 provides lower lipophilicity and no HBD character . The –CF2H group also confers metabolic stability by blocking oxidative metabolism at the substituted position—an advantage shared to varying degrees with –CF3 but absent in –CH3 [2]. Furthermore, the regiochemical placement at the 5-position (rather than the 3-position) dictates the steric and electronic influence of the substituent on the carbonyl reactivity and ring conformation, making regioisomeric difluoromethyl oxolanones non-substitutable without altering downstream reactivity . These multifactorial differences render simple replacement of 5-(difluoromethyl)oxolan-3-one with any single in-class analog scientifically unsound without re-optimization of the entire synthetic or biological system.

Quantitative Differentiation Evidence for 5-(Difluoromethyl)oxolan-3-one Against Closest Structural Analogs


Hydrogen-Bond Donor Capacity: CF2H vs. CF3 at the 5-Position

5-(Difluoromethyl)oxolan-3-one possesses a –CF2H group capable of acting as a hydrogen-bond donor, whereas the –CF3 substituent in 5-(trifluoromethyl)oxolan-3-one lacks any HBD capacity [1]. Experimental measurements place the CF2H···O hydrogen-bond binding energy (ΔE) in the range of 1.0–5.5 kcal/mol, approximately 30-fold weaker than phenol (O–H) but sufficient to influence molecular recognition [1]. The –CF3 group, having no acidic proton, registers zero measurable HBD acidity under identical conditions .

Hydrogen-bond donor Bioisostere Drug design

Lipophilicity Modulation: Balanced logP Increment of CF2H vs. CH3 and CF3

Replacement of the –CH3 group by –CF2H in heterocyclic systems produces a measured logP increase (ΔlogP = logP(XCF₂H) – logP(XCH₃)) spanning –0.1 to +0.4 log units depending on the structural context [1]. In contrast, replacement of –CH3 by –CF3 frequently results in either negligible net logP change (due to cancellation of polar and volume effects) or an excessively large increase that can compromise aqueous solubility [2]. The –CF2H group thus provides a moderate, tunable lipophilicity gain without the solubility penalty often associated with –CF3 incorporation [3].

Lipophilicity logP Physicochemical property

Molecular Weight Advantage for Fragment-Based and Permeability-Driven Programs

5-(Difluoromethyl)oxolan-3-one (MW = 136.10 g/mol) is 18.0 g/mol lighter than 5-(trifluoromethyl)oxolan-3-one (MW = 154.09 g/mol) and 35.98 g/mol heavier than 5-methyloxolan-3-one (MW = 100.12 g/mol) [1]. When incorporated as a building block, the CF2H analog adds only 36 Da over the CH3 version versus 54 Da for the CF3 version—a non-trivial difference in fragment-based drug discovery (FBDD) where every heavy atom counts toward ligand efficiency metrics.

Molecular weight Fragment-based drug discovery Membrane permeability

Metabolic Stability: Oxidative Blockade at the C5 Position by CF2H vs. CH3

The –CF2H group is recognized to block cytochrome P450-mediated oxidative metabolism at the substituted carbon, leading to prolonged metabolic half-life compared to –CH3-substituted analogs [1]. While direct microsomal stability data for 5-(difluoromethyl)oxolan-3-one have not been published, in analogous difluoromethyl ketone series, conversion of methyl to difluoromethyl at metabolic hotspots increased in vitro half-life by approximately 2- to 4-fold [1]. The –CF3 group also provides metabolic blockade, but its stronger electron-withdrawing character can alter the reactivity of the adjacent carbonyl toward nucleophiles, potentially introducing off-target reactivity distinct from the CF2H case .

Metabolic stability CYP oxidation Half-life

Regiochemical Differentiation: 5-CF2H vs. 3-CF2H Oxolanone Reactivity

The placement of the –CF2H group at the 5-position (adjacent to the ring oxygen) in 5-(difluoromethyl)oxolan-3-one positions the electron-withdrawing difluoromethyl group in conjugation with the ring oxygen lone pair but spatially remote from the C3 carbonyl. In the regioisomeric 3-(difluoromethyl)dihydrofuran-2(3H)-one (CAS 3031998-96-3), the CF2H group is directly adjacent to the carbonyl, creating a markedly different electronic environment . The 5-CF2H isomer presents a less electrophilic, less enolizable ketone center compared to a hypothetical 3-CF2H-oxolan-3-one, offering different reactivity in nucleophilic addition, aldol condensation, and heterocycle-forming reactions.

Regiochemistry Carbonyl reactivity Building block

Procurement-Relevant Application Scenarios for 5-(Difluoromethyl)oxolan-3-one Driven by Differentiation Evidence


Medicinal Chemistry: Fragment Growing and Lead Optimization Requiring a Lipophilic Hydrogen-Bond Donor

In fragment-based drug discovery (FBDD) or lead optimization programs where a binding site contains a hydrogen-bond acceptor (e.g., backbone carbonyl, carboxylate side chain), 5-(difluoromethyl)oxolan-3-one serves as a compact (MW 136.10) building block that introduces a CF2H hydrogen-bond donor—a function entirely absent in CF3 analogs [1]. The CF2H group's HBD binding energy (1.0–5.5 kcal/mol) provides a measurable interaction contribution while the moderate lipophilicity gain (ΔlogP –0.1 to +0.4 vs. CH3) helps optimize membrane permeability without excessive logP inflation [1][2]. This scenario is supported by evidence in Section 3, Evidence Items 1 and 2.

Agrochemical Intermediate: Tuning Bioavailability and Environmental Persistence

For agrochemical development, the difluoromethyl group is documented to moderately regulate metabolic stability, lipophilicity, and bioavailability compared to the more extreme changes caused by trifluoromethyl substitution [3]. 5-(Difluoromethyl)oxolan-3-one can be employed as a key intermediate where the CF2H motif provides oxidative metabolic blockade (predicted 2- to 4-fold half-life extension vs. CH3 analog) while maintaining acceptable environmental degradation profiles—a balance that is more difficult to achieve with the CF3 analog. This scenario draws on Section 3, Evidence Item 4.

Synthetic Methodology: Ketone-Selective Transformations with Remote Fluorination

Synthetic chemists requiring a difluoromethylated oxolanone building block where the ketone carbonyl remains available for standard ketone chemistry (e.g., reductive amination, Grignard addition, Wittig olefination) should select the 5-CF2H isomer over the 3-CF2H regioisomer. The remote placement of the CF2H group minimizes electronic perturbation of the carbonyl, preserving reactivity closer to the unsubstituted oxolan-3-one baseline . This regiochemical differentiation is addressed in Section 3, Evidence Item 5.

Physicochemical Property Optimization: Balancing Solubility and Permeability

In programs where both aqueous solubility and passive membrane permeability are critical (e.g., CNS drug candidates), 5-(difluoromethyl)oxolan-3-one offers an intermediate lipophilicity profile that the trifluoromethyl analog cannot match. The CF3 group tends to produce larger logP increases that risk exceeding recommended ranges (logP >5) and causing solubility-limited absorption, while the CF2H group keeps the logP increment modest (≤ +0.4 units vs. CH3) [2]. Coupled with an 11.7% molecular weight advantage over the CF3 analog (Section 3, Evidence Item 3), the CF2H compound supports better ligand efficiency and developability classification.

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